REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti](Cl)(Cl)(Cl)Cl>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH:1][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:12][CH:11]=1 |f:2.3,5.6.7.8|
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Name
|
|
Quantity
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104.7 g
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Type
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reactant
|
Smiles
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NC1=NC=CC=N1
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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3 L
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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933 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
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titanium(IV) chloride triisopropoxide
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Quantity
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572 g
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Type
|
catalyst
|
Smiles
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CC([O-])C.CC([O-])C.CC([O-])C.[Ti](Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 8 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
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Type
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STIRRING
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Details
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stirred overnight at RT
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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After completion of reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to 0° C.
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Type
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CUSTOM
|
Details
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quenched with ice water
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Type
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FILTRATION
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Details
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the solid was filtered through celite pad
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted in DCM (1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to get the crude material which
|
Type
|
CUSTOM
|
Details
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was purified by column chromatography (Silica [60-120 mesh]; eluted with 20-35% EtOAc in hexane)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC2=NC=CC=N2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.58 mol | |
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |